molecular formula C14H20ClN3O B12230962 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

Cat. No.: B12230962
M. Wt: 281.78 g/mol
InChI Key: PRAFKMIOEXTZJM-UHFFFAOYSA-N
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Description

3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Aminomethyl-1H-pyrazol-3-yl)phenol
  • 3-(1-Methyl-1H-pyrazol-5-yl)methylaminophenol
  • 3-(1-Ethyl-1H-pyrazol-5-yl)methylaminophenol

Uniqueness

3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11(2)17-13(6-7-16-17)10-15-9-12-4-3-5-14(18)8-12;/h3-8,11,15,18H,9-10H2,1-2H3;1H

InChI Key

PRAFKMIOEXTZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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